molecular formula C13H18O6 B7839044 2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol

2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol

Cat. No.: B7839044
M. Wt: 270.28 g/mol
InChI Key: GKHCBYYBLTXYEV-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol is a complex organic compound characterized by its multiple hydroxyl groups and phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol typically involves multiple steps, starting with the appropriate phenylmethoxy precursor. The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde in a basic medium. Subsequent steps may include oxidation and protection/deprotection of hydroxyl groups to achieve the desired structure.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

  • Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups.

  • Substitution: The phenylmethoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution typically requires strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Formation of aldehydes or ketones.

  • Reduction: Formation of alcohols.

  • Substitution: Introduction of new substituents on the aromatic ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a versatile intermediate for synthesizing more complex molecules. Its multiple hydroxyl groups make it a potential candidate for further functionalization.

Biology: In biological research, 2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol may be used to study enzyme-substrate interactions or as a building block for bioactive molecules.

Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. Its structural complexity allows for interactions with various biological targets.

Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its functional groups.

Mechanism of Action

The mechanism by which 2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding or hydrophobic interactions. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • 2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol: Similar structure but with a methoxy group instead of phenylmethoxy.

  • 2-(Hydroxymethyl)-6-phenylmethoxyoxane-2,3,4-triol: Different position of hydroxyl groups.

Uniqueness: The presence of the phenylmethoxy group in 2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol provides unique chemical properties compared to its analogs. This group can influence the compound's reactivity and interaction with biological targets.

Properties

IUPAC Name

2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHCBYYBLTXYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407251
Record name 2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15548-45-5
Record name 2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

D-Mannose (30 g, 167 mmol) and acetyl chloride (13 mL, 167 mmol) was dissolved in benzyl alcohol (250 mL) and heated to 50° C. for 1 h. The resulting solution was concentrated by low pressure distillation. The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1) and recrystallised from isopropanol/petrol to afford the title compound (29.34 g, 70%) as a white crystalline solid m.p. 126-127° C. [Lit 128-129° C.]; [α]D26+102.0 (c, 1.1 in MeOH); [Lit. [α]D18+73.1 (c, 1.4 in H2O)]; δH (400 MHz, CD3OD) 3.62 (1H, ddd, J4,5 9.5 Hz, J5,6 2.3 Hz, J5,6′ 5.5 Hz, H-5), 3.68 (1H, at, J9.3 Hz, H-4), 3.73-3.78 (2H, m, H-3, H-6), 3.85-3.88 (2H, m, H-2, H-6′), 4.75, 4.52 (2H, ABq, J11.6 Hz, CH2), 4.86 (1H, d, J1,2 1.8 Hz, H-1), 7.28-7.38 (5H, m, ArH).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol

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